molecular formula C7H13NO B1345645 Cycloheptanone oxime CAS No. 2158-31-8

Cycloheptanone oxime

Cat. No.: B1345645
CAS No.: 2158-31-8
M. Wt: 127.18 g/mol
InChI Key: OENGSNXUALAIFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cycloheptanone oxime (CAS 2158-31-8) is a seven-membered cyclic ketoxime with the molecular formula C₇H₁₃NO and a molecular weight of 127.18 g/mol. It exists as a liquid at room temperature, with a density of 1.03 g/cm³ and a boiling point of 152°C at 20 mmHg . This compound is utilized in catalytic hydrogenation reactions, as noted in studies involving platinum metal catalysts .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cycloheptanone oxime can be synthesized through the reaction of cycloheptanone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the oxime occurring via nucleophilic addition of hydroxylamine to the carbonyl group of cycloheptanone, followed by dehydration.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Condensation with Hydroxylamine

The traditional method involves reacting cyclohexanone with hydroxylamine (NH2_2OH):C5H10CO+H2NOHC5H10C NOH+H2O\text{C}_5\text{H}_{10}\text{CO}+\text{H}_2\text{NOH}\rightarrow \text{C}_5\text{H}_{10}\text{C NOH}+\text{H}_2\text{O}This reaction achieves >99.9% selectivity for cyclohexanone oxime under optimized conditions .

Ammoximation Process

Cyclohexanone reacts with ammonia (NH3_3) and hydrogen peroxide (H2_2O2_2) over a TS-1 catalyst:

  • Optimal conditions : 80°C, 32 m3^3 reactor volume.
  • Conversion : 99.86% cyclohexanone conversion .

Beckmann Rearrangement

Cyclohexanone oxime undergoes acid-catalyzed rearrangement to ε-caprolactam (nylon-6 precursor):C5H10C NOHH2SO4ε caprolactam\text{C}_5\text{H}_{10}\text{C NOH}\xrightarrow{\text{H}_2\text{SO}_4}\varepsilon \text{ caprolactam}

  • Mechanism : Protonation of oxime oxygen triggers a 1,2-alkyl shift, forming a nitrilium ion intermediate .
  • Catalysts : Solid acids (e.g., H-ZSM-5) improve industrial scalability .

Reduction to Cyclohexylamine

Sodium amalgam reduces the oxime:C5H10C NOHNa HgC6H11NH2\text{C}_5\text{H}_{10}\text{C NOH}\xrightarrow{\text{Na Hg}}\text{C}_6\text{H}_{11}\text{NH}_2

  • Selectivity : >95% under mild conditions .

Electrochemical Reduction Pathways

During NO3_3^- reduction, NH2_2OH intermediates form, which react spontaneously with cyclohexanone .

Hydrolysis

Acid hydrolysis regenerates cyclohexanone:C5H10C NOH+H2OAcOHC5H10CO+NH2OH\text{C}_5\text{H}_{10}\text{C NOH}+\text{H}_2\text{O}\xrightarrow{\text{AcOH}}\text{C}_5\text{H}_{10}\text{CO}+\text{NH}_2\text{OH}

  • Efficiency : Near-quantitative recovery under acetic acid catalysis .

Oxidative Byproducts

  • NH3_33​ Formation : Competing pathway during NO3_3^- electroreduction, especially on Cu-rich catalysts .
  • Hematopoietic Effects : Prolonged exposure induces spleen and liver hypertrophy in mice .

Table 2: Reaction Pathways and Products

Reaction TypeProductKey CatalystSelectivity (%)
Beckmann Rearrangementε-CaprolactamH2_2SO4_4>99
ReductionCyclohexylamineNa/Hg95
HydrolysisCyclohexanoneAcOH~100

Mechanistic Insights

  • C–N Coupling : In situ FTIR and DFT studies confirm NH2_2OH intermediates drive oxime formation .
  • Surface Adsorption : Weak binding on Zn-rich catalysts minimizes over-reduction to NH3_3 .

Scientific Research Applications

Cycloheptanone oxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of amides and nitriles through the Beckmann rearrangement.

    Biology: Studies may explore its potential biological activity and interactions with enzymes or receptors.

    Medicine: Research into its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of cycloheptanone oxime in chemical reactions often involves the formation of an intermediate nitrilium ion during the Beckmann rearrangement. This rearrangement is facilitated by acidic conditions, where the oxime oxygen is protonated, leading to the migration of an alkyl group and the formation of an amide or lactam.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxime Compounds

Cyclic Ketoximes

Cyclohexanone Oxime (CAS 100-64-1)

  • Molecular Formula: C₆H₁₁NO
  • Molecular Weight : 113.16 g/mol
  • Physical State : Solid (assumed)
  • Applications : Industrially significant as a precursor to caprolactam (nylon-6 production) .

Cyclododecanone Oxime (CAS 946-89-4)

  • Molecular Formula: C₁₂H₂₃NO
  • Molecular Weight : 197.32 g/mol
  • Physical State : Likely solid due to higher molecular weight.
  • Applications : Used in polymer synthesis (e.g., crosslinking agents) .
  • Key Differences : Twelve-membered ring introduces steric hindrance and reduced reactivity compared to smaller cyclic oximes.

Cyclopentanone Oxime

  • Molecular Formula: C₅H₉NO (assumed)
  • Molecular Weight : ~99.13 g/mol (estimated)
  • Applications : Listed as a fine chemical but lacks detailed data in the evidence .
  • Key Differences : Five-membered ring may exhibit higher ring strain, influencing stability and reaction pathways.

Linear and Substituted Oximes

4-Methylpentan-2-one Oxime (CAS 105-44-2)

  • Molecular Formula: C₆H₁₃NO
  • Molecular Weight : 115.17 g/mol
  • Hazards : Classified as Acute Toxicity Category 4 (harmful if swallowed) and causes skin/eye irritation .
  • Applications: Found in non-biocidal antifouling paints .
  • Key Differences : Linear structure contrasts with cyclic oximes, leading to differences in volatility and environmental persistence.

Phosgene Oxime (CX, CAS 1794-86-1)

  • Molecular Formula: CHCl₂NO
  • Molecular Weight : 113.93 g/mol
  • Hazards : Extremely corrosive urticant; causes immediate tissue damage and penetrates protective gear .
  • Applications : Chemical warfare agent .
  • Key Differences : Contains chlorine substituents and linear structure, resulting in drastically higher toxicity compared to cyclic oximes.

Data Table: Comparative Properties of Oximes

Compound CAS Number Molecular Formula Molecular Weight Physical State Boiling Point (°C/mmHg) Density (g/cm³) Key Hazards/Classification Applications References
Cycloheptanone oxime 2158-31-8 C₇H₁₃NO 127.18 Liquid 152/20 1.03 Not specified Catalytic hydrogenation
Cyclohexanone oxime 100-64-1 C₆H₁₁NO 113.16 Solid N/A N/A Not specified Caprolactam synthesis
Cyclododecanone oxime 946-89-4 C₁₂H₂₃NO 197.32 Solid N/A N/A Not specified Polymer chemistry
4-Methylpentan-2-one oxime 105-44-2 C₆H₁₃NO 115.17 Liquid N/A N/A H302, H315, H319 Antifouling paints
Phosgene oxime 1794-86-1 CHCl₂NO 113.93 Volatile liquid N/A N/A Corrosive, lethal Chemical warfare

Research Findings and Reactivity Insights

  • Structural Influence on Reactivity: this compound’s seven-membered ring balances stability and reactivity, making it suitable for catalytic hydrogenation . Smaller rings (e.g., cyclohexanone oxime) are more rigid, while larger rings (e.g., cyclododecanone oxime) face steric challenges in reactions.
  • Hazard Profiles :
    • Linear oximes like 4-methylpentan-2-one oxime exhibit moderate toxicity, whereas phosgene oxime’s chlorine substituents render it highly hazardous .
  • Industrial Relevance: Cyclohexanone oxime dominates industrial applications (nylon production), while this compound serves niche roles in catalysis .

Biological Activity

Cycloheptanone oxime is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological effects, including toxicity, antimicrobial properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H13NO\text{C}_7\text{H}_{13}\text{NO} and is characterized by the presence of an oxime functional group. This structure is crucial for its biological activity, particularly in interactions with biological macromolecules.

Acute and Chronic Toxicity Studies

Research has indicated that this compound exhibits varying degrees of toxicity depending on the exposure levels. Key findings from toxicity studies include:

  • Acute Toxicity : In a study involving mice, no deaths were reported at lower concentrations (up to 2,500 ppm), but significant increases in organ weights (spleen and liver) were observed at higher concentrations (5,000-10,000 ppm) .
  • Chronic Exposure : A 13-week study revealed that exposure to 10,000 ppm resulted in notable histopathological changes, including centrilobular cell hypertrophy in the liver and olfactory epithelial degeneration .
Exposure Level (ppm)Observations
0Control
625No significant effects
2,500Increased spleen weight
5,000Hepatotoxicity observed
10,000Deaths; severe organ changes

Genotoxicity

This compound has been evaluated for its mutagenic potential. It was found to be mutagenic in certain strains of Salmonella typhimurium when S9 activation was present. However, it yielded negative results in other strains without S9 activation . The compound did not induce micronuclei in erythrocytes of treated mice, suggesting limited genotoxic risk under specific conditions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives. For instance:

  • Antimicrobial Efficacy : A derivative exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) as low as 3.91 μg/mL . This suggests that modifications to the cycloheptanone structure can enhance its antimicrobial properties.
CompoundTarget OrganismMIC (µg/mL)
This compound derivativeMRSA3.91
This compound derivativeVancomycin-resistant E. faecalis0.98

Study on Anticancer Properties

A study explored the anticancer potential of this compound derivatives against various human cancer cell lines. The results indicated that certain derivatives exhibited cytotoxic effects through apoptosis induction and cell cycle arrest mechanisms . Notably, one derivative showed an IC50 value of 1.2 nM against neuroblastoma cells, indicating potent activity.

The biological activity of this compound is attributed to its ability to interact with various cellular targets:

  • Covalent Bond Formation : The oxime group can form covalent bonds with thiol groups in proteins, potentially altering their function and leading to therapeutic effects .
  • Enzyme Inhibition : Some studies suggest that derivatives may inhibit key enzymes involved in cancer progression and microbial resistance mechanisms .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing cycloheptanone oxime, and how do reaction conditions influence yield?

this compound is typically synthesized via the condensation of cycloheptanone with hydroxylamine hydrochloride under acidic or neutral conditions. A common protocol involves refluxing cycloheptanone with hydroxylamine hydrochloride in a solvent like ethanol or water, followed by neutralization with sodium acetate or carbonate . Catalytic methods, such as using Au-Pd/TiO₂ or TS-1 catalysts, achieve >95% selectivity by optimizing temperature (70–90°C), solvent (water or methanol), and hydroxylamine-to-ketone molar ratios (1.2:1 to 2:1) . Electrocatalytic strategies under ambient conditions also show promise, with Faradaic efficiencies >85% when using tailored electrode materials .

Q. What analytical techniques are critical for characterizing this compound and verifying purity?

  • NMR spectroscopy : Confirm oxime formation via the disappearance of the ketone carbonyl peak (~210 ppm in ¹³C NMR) and appearance of the C=N signal (~150–160 ppm).
  • FT-IR : Detect the N–O stretch (~930 cm⁻¹) and O–H stretch (~3200 cm⁻¹) .
  • Melting Point Analysis : Compare observed values (literature range: ~110–114°C) to assess purity .
  • Chromatography (HPLC/GC) : Quantify impurities using reverse-phase columns or capillary GC with flame ionization detection .

Q. How can researchers ensure reproducibility in this compound synthesis?

  • Document exact molar ratios, catalyst loading (e.g., 0.33% Au-Pd/TiO₂), and reaction times.
  • Report solvent purity, temperature control (±1°C), and stirring rates.
  • Include full characterization data (NMR, IR, melting point) in supplementary materials .

Advanced Research Questions

Q. What strategies resolve contradictions in reported catalytic efficiencies for cycloheptanone ammoximation?

Discrepancies in catalytic performance often arise from differences in:

  • Catalyst synthesis : Precursor salts (e.g., chloride vs. nitrate), calcination temperatures, and support materials (TiO₂ vs. SiO₂) .
  • Reactor design : Batch vs. continuous flow systems affect mass transfer and hydroxylamine stability.
  • Analytical calibration : Validate hydroxylamine quantification via iodometric titration or UV-Vis spectroscopy to avoid overestimating yields .

Q. How can computational methods guide the optimization of this compound derivatives for pharmaceutical applications?

  • DFT calculations : Predict regioselectivity in cyclization reactions (e.g., Beckmann rearrangement) by analyzing transition-state energies .
  • Molecular docking : Screen oxime derivatives against target enzymes (e.g., glucose-6-phosphatase) to prioritize synthesis .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity using regression analysis .

Q. What experimental designs mitigate challenges in scaling up electrocatalytic oxime synthesis?

  • Electrode engineering : Use porous carbon electrodes with high surface area to enhance current density.
  • Flow-cell systems : Improve reactant diffusion and reduce overpotential compared to batch setups .
  • In situ monitoring : Employ Raman spectroscopy or electrochemical impedance spectroscopy to track intermediate formation .

Q. Methodological Considerations

Q. How should researchers address conflicting data on the stability of this compound under storage conditions?

  • Conduct accelerated stability studies (40°C/75% RH) with periodic HPLC analysis.
  • Compare degradation pathways (e.g., hydrolysis vs. oxidation) using LC-MS .
  • Store samples in amber vials under nitrogen at –20°C to suppress decomposition .

Q. What protocols validate the environmental safety of this compound in academic lab settings?

  • Waste stream analysis : Quantify residual hydroxylamine via colorimetric assays (e.g., MBTH method) .
  • Ventilation controls : Monitor airborne concentrations using OSHA-compliant gas detectors (NFPA flammability limits: 1.1–8.7% v/v) .
  • Biodegradation assays : Use OECD 301F tests to assess microbial breakdown in wastewater .

Q. Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing kinetic data in oxime formation studies?

  • Non-linear regression : Fit time-dependent concentration data to pseudo-first-order or Langmuir-Hinshelwood models .
  • Error analysis : Report standard deviations from triplicate experiments and use ANOVA to compare catalytic systems .

Tables

Key Reaction Conditions for this compound Synthesis
Method
Hydroxylamine Condensation
Au-Pd/TiO₂ Catalysis
Electrocatalytic

Properties

IUPAC Name

N-cycloheptylidenehydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-8-7-5-3-1-2-4-6-7/h9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENGSNXUALAIFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=NO)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50175934
Record name Cycloheptanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2158-31-8
Record name Cycloheptanone oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002158318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cycloheptanone, oxime
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80656
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cycloheptanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-cycloheptylidenehydroxylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOHEPTANONE OXIME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2O7M4H8YM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

For example, cyclohexanone oxime gives ε-caprolactam, cycloheptanone oxime gives 7-heptane lactam, cyclooctanone oxime gives 8-octane lactam, and cyclododecanone oxime gives laurolactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Cycloheptanone oxime
Cycloheptanone oxime
Cycloheptanone oxime
Cycloheptanone oxime
Cycloheptanone oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.